An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-nitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-3-nitrobenzene. The information is presented in a structured format to facilitate easy access and comparison of data for research and development purposes. Detailed experimental protocols for the determination of key properties are also included, alongside a visualization of its primary synthesis and a key reaction pathway.
Core Physicochemical Data
1-Chloro-3-nitrobenzene, a pale yellow crystalline solid, is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is essential for its effective use and handling in a laboratory and industrial setting.
General and Physical Properties
The fundamental physical and identifying characteristics of 1-Chloro-3-nitrobenzene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [2] |
| Molecular Weight | 157.55 g/mol | [2] |
| Appearance | Pale yellow or brownish-yellow crystals | [2] |
| Melting Point | 43-47 °C | |
| Boiling Point | 236 °C at 760 mmHg | |
| Density | 1.534 g/mL at 25 °C | |
| Vapor Pressure | 0.097 mmHg at 25 °C | [2] |
| Refractive Index | 1.5374 at 80 °C | |
| Flash Point | 103-127 °C (closed cup) |
Solubility Profile
The solubility of 1-Chloro-3-nitrobenzene in various solvents is a critical parameter for its application in chemical reactions and purification processes.
| Solvent | Solubility | Source(s) |
| Water | Insoluble (0.273 g/L at 20 °C) | |
| Ethanol | Freely soluble (hot), sparingly soluble (cold) | |
| Ether | Freely soluble | |
| Chloroform | Freely soluble | |
| Carbon Disulfide | Freely soluble | |
| Glacial Acetic Acid | Freely soluble | |
| Benzene | Soluble |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physicochemical properties of 1-Chloro-3-nitrobenzene.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[3]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered 1-Chloro-3-nitrobenzene is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[3]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[3]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5]
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[6]
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[6]
-
-
Reporting: The melting point is reported as a range from the initial to the final temperature. For a pure sample, this range is typically narrow (0.5-1°C).[3]
Boiling Point Determination
For solid compounds with a boiling point below 300°C, the boiling point can be determined using a micro-method with a Thiele tube.
Methodology:
-
Sample Preparation: A small amount of 1-Chloro-3-nitrobenzene is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the sample.[7]
-
Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and the sample tube assembly are required.[7]
-
Procedure:
-
The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[8]
-
The assembly is placed in the Thiele tube, with the side arm being heated gently with a Bunsen burner.[9]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[7]
-
Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.[9]
-
The liquid will begin to cool, and the rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
-
Density Determination
The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid, the volume can be determined by liquid displacement.[10]
Methodology:
-
Mass Measurement: The mass of a sample of 1-Chloro-3-nitrobenzene crystals is accurately measured using an analytical balance.[11]
-
Volume Measurement (by displacement):
-
A graduated cylinder is partially filled with a liquid in which 1-Chloro-3-nitrobenzene is insoluble (e.g., water). The initial volume is recorded.[10]
-
The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.[10]
-
The new volume is recorded. The volume of the solid is the difference between the final and initial volumes.[12]
-
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.[11]
Solubility Determination
A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential reactivity of a compound.[13]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 1-Chloro-3-nitrobenzene (e.g., 10-20 mg) is placed in a series of clean, dry test tubes.[14]
-
Solvent Addition: A measured volume (e.g., 1 mL) of each solvent to be tested (water, ethanol, ether, etc.) is added to a separate test tube.[15]
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[16] The solubility is observed and categorized as soluble (forms a clear, homogeneous solution), partially soluble (some solid remains), or insoluble (the solid does not dissolve).[16]
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined.
Synthesis and Reactivity
1-Chloro-3-nitrobenzene is typically synthesized via the electrophilic chlorination of nitrobenzene (B124822). The nitro group is a meta-director, which favors the substitution of the chlorine atom at the 3-position.[17] A key reaction of 1-Chloro-3-nitrobenzene is its reduction to 3-chloroaniline (B41212), a valuable intermediate in the synthesis of various other compounds.[18]
Caption: Synthetic pathway of 1-Chloro-3-nitrobenzene and its subsequent reduction.
Experimental Protocol: Synthesis of 1-Chloro-3-nitrobenzene from Nitrobenzene
Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Nitrobenzene
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Nitrobenzene and a catalytic amount of anhydrous iron(III) chloride are placed in a round-bottom flask fitted with a gas inlet tube and a reflux condenser.
-
The reaction mixture is heated to approximately 40-50°C.
-
Chlorine gas is bubbled through the mixture at a controlled rate.
-
The reaction is monitored by techniques such as gas chromatography (GC) to determine the extent of chlorination.
-
Upon completion, the reaction mixture is cooled, and excess chlorine is removed.
-
The crude product is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
The product is purified by fractional distillation under reduced pressure to separate the desired 1-chloro-3-nitrobenzene from unreacted nitrobenzene and other isomers.
Experimental Protocol: Reduction of 1-Chloro-3-nitrobenzene to 3-Chloroaniline
Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-Chloro-3-nitrobenzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Apparatus for steam distillation
Procedure:
-
A mixture of 1-Chloro-3-nitrobenzene, iron powder, and water is placed in a round-bottom flask equipped with a reflux condenser.
-
A small amount of concentrated hydrochloric acid is added to initiate the reaction.
-
The mixture is heated under reflux with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the reaction is complete (as determined by the disappearance of the yellow nitro compound), the mixture is made basic by the addition of a sodium hydroxide solution.
-
The 3-chloroaniline is then isolated from the reaction mixture by steam distillation.
-
The distillate is collected, and the organic layer containing the product is separated.
-
The crude 3-chloroaniline can be further purified by distillation under reduced pressure.
References
- 1. 1-Chloro-3-nitrobenzene CAS#: 121-73-3 [amp.chemicalbook.com]
- 2. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. uomus.edu.iq [uomus.edu.iq]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- 11. chemistry-online.com [chemistry-online.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
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